molecular formula C12H13ClN2O B8784635 5-Chloro-2-(1-piperidyl)benzooxazole CAS No. 78750-03-5

5-Chloro-2-(1-piperidyl)benzooxazole

Cat. No.: B8784635
CAS No.: 78750-03-5
M. Wt: 236.70 g/mol
InChI Key: YGFYTUACVRNBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(1-piperidyl)benzooxazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzooxazole class of heterocycles. Its structure, featuring a benzooxazole core substituted with a chloro group and a piperidine ring, is frequently explored for its potential biological activities. Benzooxazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties. A primary research application for this class of compounds is in the development of new analgesic and anti-inflammatory agents . Studies on closely related 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated substantial anti-nociceptive activity in standard models such as the hot-plate and tail-flick tests, indicating potential for central nervous system activity . Furthermore, these compounds have shown promising anti-inflammatory effects in models like carrageenan-induced hind paw edema . Additionally, this compound is a candidate in antimicrobial research . Benzooxazole scaffolds are known to possess inherent antibacterial and antifungal activities, acting as defense compounds in nature . Researchers utilize this compound and its derivatives to screen against a range of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans . The presence of the piperidine moiety is a common feature in drug discovery, often utilized to modulate the molecule's physicochemical properties and biological potency. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

78750-03-5

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-2-piperidin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13ClN2O/c13-9-4-5-11-10(8-9)14-12(16-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

YGFYTUACVRNBRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Heterocycles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
  • Core Structure : Benzothiazole (sulfur-containing analog of benzooxazole).
  • Substituents : Chlorine at C5; 4-methoxyphenyl at C2.
  • Key Properties :
    • Near-planar structure (dihedral angle: 8.76° between benzothiazole and methoxyphenyl rings), favoring π-π stacking interactions .
    • Demonstrated antimicrobial activity, attributed to the methoxy group’s electron-donating effects and sulfur’s polarizability .
5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
  • Core Structure : Benzooxazole.
  • Substituents : Chlorine at C5; piperazine (a diazine) at C2.
  • Key Properties :
    • Higher polarity due to piperazine’s secondary amine, with predicted collision cross-section (CCS) of 148.2 Ų for [M+H]+ adducts .
    • Enhanced solubility in aqueous media compared to piperidine-substituted analogs.
  • Comparison : Piperazine’s additional nitrogen atom may improve binding to acidic residues in biological targets, contrasting with piperidine’s single nitrogen, which offers greater flexibility.
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)
  • Core Structure : Diphenyl ether.
  • Substituents: Chlorine at C5, C2', and C4'; phenolic hydroxyl group.
  • Key Properties: Broad-spectrum antimicrobial agent targeting enoyl reductase . High lipophilicity due to multiple chlorine atoms, leading to bioaccumulation concerns .
  • Comparison: Unlike Triclosan’s phenolic structure, 5-Chloro-2-(1-piperidyl)benzooxazole’s heterocyclic core and basic piperidine group may reduce nonspecific binding and improve selectivity.
5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
  • Core Structure : Bis-benzoxazole linked via thiophene.
  • Substituents : Two chloro groups; thiophene spacer.
  • Key Properties: Extended conjugation enhances luminescent properties and electron-withdrawing effects . Increased molecular weight and rigidity may limit membrane permeability compared to monosubstituted analogs.

Pharmacokinetic and Structural Predictions

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Benzooxazole Cl at C5; Piperidine at C2 Predicted CNS activity due to flexibility and basicity
5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole Benzooxazole Cl at C5; Piperazine at C2 Higher polarity (CCS: 148.2 Ų for [M+H]+)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole Cl at C5; 4-MeO-Phenyl at C2 Antimicrobial, planar structure
Triclosan Diphenyl ether Cl at C5, C2', C4' Enoyl reductase inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(1-piperidyl)benzooxazole, and how can reaction conditions be optimized?

  • Methodology : Begin with cyclocondensation of 5-chloro-2-hydroxybenzaldehyde with 1-piperidinecarboxamide under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. Monitor reaction progress via TLC. Optimize yield by varying catalyst concentration (e.g., 10–20% PPA) and reaction time (6–12 hours). Purify via column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–2.5 ppm) and FT-IR (C-O-C stretch at 1250 cm1^{-1}, C=N at 1620 cm1^{-1}) .

Q. How should researchers assess the compound’s antimicrobial activity in preliminary assays?

  • Experimental Design : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v to avoid solvent toxicity). Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
  • Data Interpretation : Compare zone-of-inhibition diameters or MIC values to controls. Note discrepancies in activity between bacterial strains, which may reflect membrane permeability differences .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Validate force fields (e.g., CHARMM) for ligand-protein interactions. Analyze binding poses for hydrogen bonds with piperidine nitrogen or chloro-substituted aromatic rings .
  • Limitations : Cross-validate with experimental IC50_{50} values from enzyme inhibition assays to refine computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

Verify compound purity via HPLC (>95%).

Standardize assay conditions (e.g., pH, incubation time).

Re-evaluate solvent effects (e.g., DMSO may alter membrane permeability).

  • Case Study : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or spore viability .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • SAR Analysis :

  • Lipophilicity : Introduce methyl groups to the piperidine ring to improve membrane permeability (ClogP optimization).
  • Metabolic Stability : Replace the chloro substituent with trifluoromethyl to reduce oxidative metabolism.
    • Validation : Assess modified analogs in vitro (e.g., Caco-2 cell permeability) and in vivo (rodent bioavailability studies) .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Solve structure using SHELX; analyze packing motifs (e.g., π-π stacking between benzoxazole rings) .
  • Thermal Analysis : Perform DSC to identify melting points (expected range: 180–200°C) and TGA to assess thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.